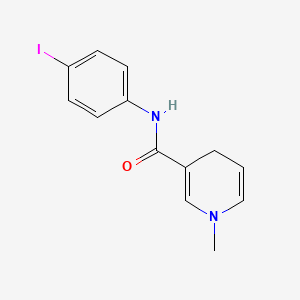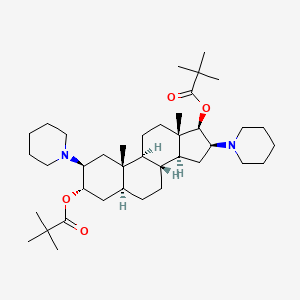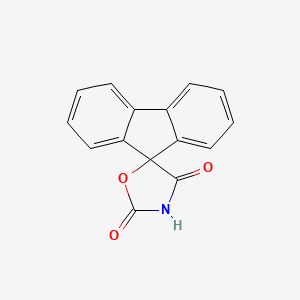![molecular formula C10H7Cl7 B1219548 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene CAS No. 30913-64-5](/img/structure/B1219548.png)
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene, also known as heptachlor, is an organochlorine compound with the molecular formula C10H5Cl7. It is a white to light yellow solid that was widely used as a non-systemic stomach and contact insecticide. Heptachlor has been primarily used for soil treatment, seed treatment, and as a termiticide .
準備方法
The synthesis of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves multiple steps. One common method includes the reaction of hexachlorocyclopentadiene with cyclopentadiene to form chlordene, which is then further chlorinated to produce heptachlor . The industrial production of heptachlor typically involves the use of chlorinating agents under controlled conditions to ensure the desired level of chlorination and purity of the final product .
化学反応の分析
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene undergoes several types of chemical reactions, including:
Oxidation: Heptachlor can be oxidized to form heptachlor epoxide, a more toxic compound.
Substitution: Heptachlor can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and hydrolyzing agents like water or acids. The major products formed from these reactions include heptachlor epoxide and various hydrolysis products .
科学的研究の応用
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene has been used in various scientific research applications, including:
Chemistry: Studying the reactivity and transformation of organochlorine compounds.
Biology: Investigating the effects of heptachlor on various biological systems, including its toxicity and environmental impact.
Medicine: Researching the potential health effects of exposure to heptachlor and its metabolites.
Industry: Developing methods for the detection and remediation of heptachlor contamination in the environment.
作用機序
The mechanism of action of 1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene involves its interaction with the nervous system of insects. Heptachlor acts as a neurotoxin by interfering with the function of the gamma-aminobutyric acid (GABA) receptor, leading to uncontrolled nerve impulses and ultimately causing paralysis and death in insects . The molecular targets and pathways involved include the GABA receptor and associated ion channels.
類似化合物との比較
1,5,7,8,9,10,10-Heptachlorotricyclo[5.2.1.02,6]dec-3-ene is similar to other organochlorine compounds such as:
Chlordane: Another organochlorine insecticide with a similar structure and mode of action.
Aldrin: A related compound that also acts as a neurotoxin by interfering with the GABA receptor.
Dieldrin: A metabolite of aldrin with similar insecticidal properties.
Heptachlor is unique in its specific chlorination pattern and its particular effectiveness as a termiticide .
特性
CAS番号 |
30913-64-5 |
|---|---|
分子式 |
C10H7Cl7 |
分子量 |
375.3 g/mol |
IUPAC名 |
1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C10H7Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-7H |
InChIキー |
BPCYAGLEHQNZQB-UHFFFAOYSA-N |
SMILES |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
正規SMILES |
C1=CC(C2C1C3(C(C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl |
同義語 |
1,4,5,6,7,8,8-heptachloro-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)
![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)






![2-[4-(Butan-2-yl)phenyl]propanenitrile](/img/structure/B1219480.png)



